molecular formula C9H6Cl2O2 B1301061 1-(3,5-Dichlorophenyl)propane-1,2-dione CAS No. 386715-49-7

1-(3,5-Dichlorophenyl)propane-1,2-dione

Cat. No. B1301061
M. Wt: 217.05 g/mol
InChI Key: WWMMJQWHEMLODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,5-Dichlorophenyl)propane-1,2-dione" is a derivative of propane dione with dichlorophenyl substitution. While the provided data does not directly discuss this exact compound, it includes various related compounds that can offer insights into the chemical behavior and properties of similar structures. For instance, compounds with substitutions on the phenyl ring and propane dione core are common in the literature, indicating a broad interest in this class of compounds for their potential applications and properties .

Synthesis Analysis

The synthesis of related compounds often involves transformations that could be applicable to the synthesis of "1-(3,5-Dichlorophenyl)propane-1,2-dione". For example, the Baker-Venkatraman transformation is a method used to synthesize 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, which suggests that similar methods could potentially be adapted for the synthesis of the target compound . Additionally, ultrasound synthesis has been employed for the preparation of related compounds, indicating that this technique might offer a convenient synthesis route . The Friedel–Crafts reaction is another method used for the synthesis of related compounds, which could be relevant for forming the dichlorophenyl moiety of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction, which provides information on the crystal system and conformation of the molecules . For example, the crystal structure of 1,3-diphenyl-2-methylpropane-1,3-dione shows a cis-diketo conformation, which could be similar to the conformation adopted by "1-(3,5-Dichlorophenyl)propane-1,2-dione" . The presence of substituents on the phenyl ring can influence the overall molecular conformation and packing in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various reactions such as oxidative coupling, halogenation, and complexation with metals . These reactions are influenced by the substituents on the phenyl ring and the keto groups of the propane dione core. For instance, halogenation of a similar compound occurs regioselectively at the α position, which could be indicative of the reactivity of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse and include solvatochromic effects, aggregation-induced emission, and chromic effects such as mechano-, thermo-, and chronochromism . These properties are often a result of the molecular structure and the interactions between molecules in the solid state. The presence of electron-donating or withdrawing groups can significantly affect these properties, suggesting that "1-(3,5-Dichlorophenyl)propane-1,2-dione" may also exhibit interesting physical and chemical behaviors .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced 1,3-propanediol, a compound structurally related to diols and diketones like "1-(3,5-Dichlorophenyl)propane-1,2-dione", has significant applications in the production of polymers. The research by Xiu and Zeng (2008) reviews the methods studied for the recovery and purification of biologically produced diols, emphasizing the importance of yield, purity, and energy consumption in the microbial production process. This could suggest applications in biotechnology and industrial chemistry for related compounds (Xiu & Zeng, 2008).

Glycerol Hydrogenolysis to Propanediols

The catalytic conversion of glycerol to 1,3-propanediol involves processes that may be relevant to the chemical transformations of "1-(3,5-Dichlorophenyl)propane-1,2-dione". Da Silva Ruy et al. (2020) discuss the use of heterogeneous catalysts for more efficient processes, highlighting the importance of process variables, active acid, and metallic phases on activity and selectivity. This underscores the chemical's potential applications in sustainable chemistry and renewable resource utilization (Da Silva Ruy et al., 2020).

Synthesis and Optical Properties of Dyes

Diketopyrrolopyrroles, which include diketone functional groups similar to those in "1-(3,5-Dichlorophenyl)propane-1,2-dione", are extensively used dyes with applications in high-quality pigments and organic electronics. Grzybowski and Gryko (2015) review the synthesis, reactivity, and optical properties of these dyes, providing insights into the chemical's potential applications in material science and electronics (Grzybowski & Gryko, 2015).

Environmental Fate and Toxicology

The review by Carles, Joly, and Joly (2017) on mesotrione, a compound used in agriculture, discusses its environmental fate, efficiency, and effects, which might parallel discussions relevant to the environmental impact and safety of "1-(3,5-Dichlorophenyl)propane-1,2-dione" in its potential applications. This emphasizes the importance of understanding the environmental and health impacts of chemical compounds used in industry and agriculture (Carles, Joly, & Joly, 2017).

properties

IUPAC Name

1-(3,5-dichlorophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMMJQWHEMLODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371106
Record name 1-(3,5-dichlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)propane-1,2-dione

CAS RN

386715-49-7
Record name 1-(3,5-Dichlorophenyl)-1,2-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dichlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)propane-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.